Roxatidine acetate

Description

Roxatidine acetate is a specific and competitive H2 receptor antagonist. It is currently approved in South Africa under the tradename Roxit.

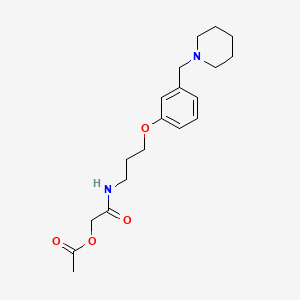

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTZFNFIKUPEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048325 | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78628-28-1 | |

| Record name | Roxatidine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine acetate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUP3LSD0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145-146 for HCl salt, 145 - 146 (hydrochloride salt) | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Beyond the Blockade: A Technical Guide to the Multifaceted Mechanism of Roxatidine Acetate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the pharmacological actions of roxatidine acetate that extend beyond its well-documented role as a histamine H2 receptor antagonist. As a Senior Application Scientist, the following synthesis of data and experimental insights aims to provide a comprehensive understanding of roxatidine's unique cytoprotective and anti-inflammatory properties, setting it apart from other drugs in its class.

Foundational Pharmacology: H2 Receptor Antagonism

Roxatidine acetate is a potent and selective competitive antagonist of the histamine H2 receptor.[1][2] Following oral administration, it is rapidly metabolized to its active form, roxatidine.[3] The primary mechanism of action involves the blockade of H2 receptors on gastric parietal cells. This action inhibits the binding of histamine, thereby reducing intracellular cyclic AMP (cAMP) levels and consequently, the secretion of gastric acid.[4][5] This foundational activity establishes its efficacy in the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers.[3][6][7]

The Cytoprotective Dimension: A Departure from Conventional H2 Antagonism

A significant body of evidence demonstrates that roxatidine possesses a distinct cytoprotective effect on the gastric mucosa, a property not observed with other H2 antagonists like cimetidine, ranitidine, and famotidine.[8] This protective action is independent of prostaglandin synthesis, a common pathway for many gastroprotective agents.[8]

Protection Against Necrotizing Agents

In preclinical models, roxatidine has been shown to prevent the formation of gastric mucosal lesions induced by various necrotizing agents, including absolute ethanol, 0.6 N HCl, and 0.2 N NaOH.[8] This broad-spectrum protection suggests a robust mechanism for enhancing mucosal resilience.

Dissociation from Prostaglandin and SRS Pathways

The cytoprotective action of roxatidine is not diminished by pretreatment with indomethacin, a potent inhibitor of prostaglandin synthesis.[8] Furthermore, roxatidine does not significantly influence the production of slow-reacting substance (SRS), indicating its protective effects are not mediated by these pathways.[8] This distinction is crucial for understanding its unique pharmacological profile.

Stimulation of Gastric Mucosal Defense: The Role of Mucus

The integrity of the gastric mucosal barrier is paramount for protecting the stomach from its acidic environment. Roxatidine actively enhances this barrier by directly stimulating both the synthesis and secretion of mucus from gastric mucosal cells.[9][10]

Direct Action on Mucosal Cells

Studies using cultured rabbit gastric mucosal cells have demonstrated that roxatidine, in a dose-dependent manner, increases both the synthesis and secretion of mucus.[9][10] This effect is not replicated by other H2 antagonists such as cimetidine, ranitidine, and famotidine, highlighting a key differentiator for roxatidine.[9][10] The stimulatory actions of roxatidine on mucus dynamics appear to be mediated by an unknown regulatory pathway, independent of prostaglandins and nitric oxide in this specific cellular context.[9][10]

Preservation of Mucin Content

In contrast to other H2-receptor antagonists like famotidine, which have been shown to decrease the biosynthesis and accumulation of gastric mucin, roxatidine treatment maintains the levels of surface mucus cell-derived mucin in the rat stomach.[11][12] This preservation of the mucus barrier is a critical component of its gastroprotective effects.

Nitric Oxide-Mediated Mucus Increase in the Small Intestine

Interestingly, the mechanism of mucus enhancement may differ in other parts of the gastrointestinal tract. In a rat model of indomethacin-induced small intestinal injury, roxatidine was found to increase small intestinal mucus, an effect mediated by endogenous nitric oxide (NO) but not prostaglandins.[13] This suggests that roxatidine may engage different signaling pathways in different tissues to bolster mucosal defense.

Anti-inflammatory and Immunomodulatory Effects

Emerging research has uncovered a novel aspect of roxatidine's mechanism of action: the suppression of inflammatory responses. This extends its potential therapeutic applications beyond acid-related disorders.

Inhibition of NF-κB and p38 MAPK Signaling

Roxatidine has been shown to suppress inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) in lipopolysaccharide (LPS)-induced macrophages.[1][14] These signaling pathways are central to the production of pro-inflammatory cytokines and mediators.

Attenuation of Allergic Inflammation

In models of allergic inflammation, roxatidine has demonstrated the ability to attenuate mast cell-mediated allergic reactions.[15] It achieves this by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and inhibiting the activation of NF-κB and p38 MAPK in mast cells.[15]

Potential in Dermatological Applications

The anti-inflammatory properties of roxatidine have also been explored in the context of atopic dermatitis. In a mouse model, roxatidine acetate hydrochloride was found to alleviate skin inflammation, reduce the levels of immunoglobulin E and histamine, and inhibit the expression of adhesive molecules.[4] These effects were associated with the suppression of the NF-κB cascade.[4]

Data Summary

| Mechanism | Roxatidine Acetate | Cimetidine | Ranitidine | Famotidine |

| H2 Receptor Antagonism | Yes | Yes | Yes | Yes |

| Cytoprotection (Prostaglandin-Independent) | Yes[8] | No[8] | No[8] | No[8] |

| Stimulation of Mucus Secretion & Synthesis | Yes[9][10] | No[9][10] | No[9][10] | No[9][10] |

| Preservation of Gastric Mucin | Yes[11] | Not Reported | Not Reported | No[11] |

| Anti-inflammatory (NF-κB/p38 MAPK Inhibition) | Yes[1][14] | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Protocol 1: In Vitro Assessment of Mucus Synthesis and Secretion

This protocol is based on the methodology used to demonstrate the direct effect of roxatidine on gastric mucosal cells.[9][10]

-

Cell Culture: Culture rabbit gastric mucosal cells to confluence in a suitable medium.

-

Metabolic Labeling: Incubate the cells with [3H]glucosamine, a precursor for mucin glycoproteins, in the presence of varying concentrations of roxatidine acetate or other H2 antagonists (as controls) for 8 hours.

-

Sample Collection:

-

Secreted Mucus: Collect the culture medium.

-

Synthesized (Intracellular) Mucus: Wash the cells with PBS and lyse the cells to release intracellular contents.

-

-

Mucus Isolation: Precipitate the high-molecular-weight glycoproteins (mucus) from both the medium and the cell lysate using a suitable method (e.g., ethanol precipitation).

-

Quantification: Measure the radioactivity of the precipitated mucus using a scintillation counter. An increase in radioactivity in the roxatidine-treated samples compared to controls indicates stimulation of mucus synthesis and secretion.

Protocol 2: Immunohistochemical Analysis of Gastric Mucin

This protocol allows for the visualization and semi-quantitative analysis of mucin content in gastric tissue.[11]

-

Animal Model: Administer roxatidine acetate or a control vehicle to rats for a specified period.

-

Tissue Preparation: Euthanize the animals and excise the stomachs. Fix the tissue in formalin and embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 4 µm) of the gastric tissue and mount them on slides.

-

Immunohistochemistry:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites.

-

Incubate the sections with a primary antibody specific for a gastric mucin (e.g., anti-MUC5AC for surface mucus).

-

Incubate with a labeled secondary antibody.

-

Develop the signal using a suitable chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

-

Microscopy and Analysis: Examine the slides under a microscope. The intensity and distribution of the staining will indicate the amount and localization of the mucin. This can be quantified using image analysis software.

Visualizing the Mechanisms

Signaling Pathway of Roxatidine's Anti-inflammatory Action

Caption: Roxatidine's inhibition of NF-κB and p38 MAPK pathways.

Experimental Workflow for Assessing Mucus Stimulation

Caption: Workflow for in vitro mucus synthesis and secretion assay.

Conclusion

Roxatidine acetate distinguishes itself from other H2-receptor antagonists through a unique combination of mechanisms that extend beyond acid suppression. Its ability to exert direct cytoprotective effects, stimulate mucus synthesis and secretion, and suppress key inflammatory pathways provides a more comprehensive approach to managing gastrointestinal mucosal health. For researchers and drug development professionals, these multifaceted properties of roxatidine may open new avenues for therapeutic intervention in a range of disorders characterized by mucosal damage and inflammation.

References

-

Cytoprotective action of roxatidine acetate HCl. PubMed. [Link]

-

A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells. PubMed. [Link]

-

A Histamine H2 Receptor Antagonist, Roxatidine, Stimulates Mucus Secretion and Synthesis by Cultured Rabbit Gastric Mucosal Cells. ResearchGate. [Link]

-

Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa. PubMed. [Link]

-

Gastroduodenal mucosal defense. PubMed Central. [Link]

-

Roxatidine acetate | C19H28N2O4. PubChem. [Link]

-

Protective effect of roxatidine against indomethacin-induced small intestinal mucosal injury in rats. PubMed. [Link]

-

Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. PubMed. [Link]

-

Prostaglandins, H2-receptor antagonists and peptic ulcer disease. PubMed. [Link]

-

New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers. [Link]

-

[Roxatidine in the treatment of gastroduodenal mucosal lesions in hepatic cirrhosis]. PubMed. [Link]

-

Effects of changing the type of H2-blocker in the treatment of H2-blocker-resistant ulcers: comparison of roxatidine acetate hydrochloride and other H2-blockers. PubMed. [Link]

-

Safety and Efficacy of Roxatidine Acetate. Evidence From Pharmacodynamic and Clinical Trials. PubMed. [Link]

-

The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men. PubMed. [Link]

-

H2 Receptor Antagonists. Pharmacology Mentor. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]

- 5. H2 Receptor Antagonists | Pharmacology Mentor [pharmacologymentor.com]

- 6. [Roxatidine in the treatment of gastroduodenal mucosal lesions in hepatic cirrhosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytoprotective action of roxatidine acetate HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastroduodenal mucosal defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective effect of roxatidine against indomethacin-induced small intestinal mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

Synthesis and chemical properties of roxatidine acetate

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Roxatidine Acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Roxatidine acetate is a second-generation histamine H₂ receptor antagonist used in the treatment of peptic ulcers, Zollinger-Ellison syndrome, and gastroesophageal reflux disease (GERD).[1][2] Structurally distinct from earlier antagonists like cimetidine, it operates as a prodrug that, upon oral administration, undergoes rapid and near-complete absorption followed by deacetylation to its active metabolite, roxatidine.[3] This conversion is catalyzed by esterases in the small intestine, liver, and plasma.[4] Its high efficacy, favorable safety profile, and minimal interference with hepatic drug metabolism have established it as a significant therapeutic agent.[5]

This guide provides a comprehensive technical overview of the synthesis of roxatidine acetate, its detailed chemical and physical properties, its mechanism of action, and validated analytical methodologies for its characterization.

Part 1: Synthesis of Roxatidine Acetate

The synthesis of roxatidine acetate is a multi-step process that involves the construction of its core structure through key intermediates. The most common and well-documented pathway begins with the reductive amination of 3-hydroxybenzaldehyde with piperidine.[1]

Synthetic Pathway Overview

The synthesis can be logically divided into five primary stages:

-

Formation of the Phenolic Piperidine Intermediate: Reductive amination between piperidine and 3-hydroxybenzaldehyde.

-

Ether Linkage Formation: Williamson ether synthesis to couple the phenolic intermediate with a protected aminopropyl chain.

-

Deprotection: Removal of the phthalimide protecting group to yield the primary amine.

-

Amide Formation: Reaction of the primary amine with glycolic acid to form the active metabolite, roxatidine.

-

Esterification: Final acetylation of roxatidine to yield the roxatidine acetate prodrug.

Caption: Synthetic workflow for Roxatidine Acetate.

Experimental Protocol

This protocol is a synthesized representation based on established methodologies.[1][6]

Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol

-

To a solution of 3-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol), add piperidine.

-

The mixture is subjected to reductive amination using a reducing agent such as sodium borohydride, under controlled temperature conditions.[7]

-

Upon reaction completion, the product is isolated via extraction and purified.

Step 2: Synthesis of N-{3-[3-(1-piperidinylmethyl)phenoxy]}propylphthalimide

-

The intermediate from Step 1, 3-(1-piperidinylmethyl)phenol, is dissolved in a polar aprotic solvent like acetone or DMF.[6][7]

-

A base, such as potassium carbonate, is added to deprotonate the phenol.

-

N-(3-bromopropyl)phthalimide is added, and the mixture is heated to reflux to facilitate the Williamson ether synthesis.[6]

-

The resulting phthalimide-protected intermediate is isolated by filtration and purified.

Step 3: Synthesis of 3-(3-(Piperidinomethyl)phenoxy)propylamine

-

The product from Step 2 is suspended in ethanol.

-

Hydrazine hydrate is added, and the mixture is refluxed. This step cleaves the phthalimide group.

-

After cooling, the phthalhydrazide byproduct is filtered off, and the desired primary amine product is isolated from the filtrate.

Step 4: Synthesis of Roxatidine

-

The primary amine from Step 3 is mixed with glycolic acid.

-

The mixture is heated to a high temperature (e.g., 160-165°C) to drive the amide formation via dehydration.

-

The resulting oil, roxatidine, is purified by extraction.

Step 5: Synthesis of Roxatidine Acetate

-

Roxatidine is dissolved in a suitable solvent.

-

Acetic anhydride is added, and the reaction is allowed to proceed at a controlled temperature to form the final acetate ester.[6]

-

The final product, roxatidine acetate, can be precipitated and purified, often as its hydrochloride salt by introducing an HCl solution (e.g., HCl in tetrahydrofuran).[4][7]

Part 2: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of roxatidine acetate is critical for formulation development, stability testing, and quality control.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | [2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate | [3] |

| CAS Number | 78628-28-1 (base); 93793-83-0 (HCl salt) | [1][8] |

| Molecular Formula | C₁₉H₂₈N₂O₄ (base); C₁₉H₂₈N₂O₄ • HCl (HCl salt) | [1][8] |

| Molar Mass | 348.44 g/mol (base); 384.9 g/mol (HCl salt) | [1][9] |

| Physical Appearance | Crystalline solid | [8] |

| Melting Point | 145-146°C (HCl salt) | [3] |

| Solubility (HCl Salt) | Water: ~77 mg/mLDMSO: ~78 mg/mLEthanol: ~12 mg/mL | [8] |

| UV/Vis. λmax | 223 nm, 277 nm | [8] |

| pKa | Data not readily available in the reviewed literature. |

Trustworthiness: Stability and Degradation Profile

The stability of roxatidine acetate is a critical parameter, as it is susceptible to hydrolysis, which converts it back to its active but distinct metabolite, roxatidine.[10]

-

Solid-State Stability: The hydrochloride salt is stable as a crystalline solid, with a shelf life of ≥4 years when stored at -20°C.[8]

-

Solution Stability: Aqueous solutions are not stable and should be used promptly; storage for more than one day is not recommended.[8]

-

Forced Degradation Studies: A comprehensive forced degradation study provides insight into its stability under various stress conditions.[2]

-

Acidic Conditions (0.1 M HCl): The drug is reported to be stable in an acidic environment (pH 1.2), with no significant degradation observed after refluxing for 2 hours.[2]

-

Alkaline Conditions (0.1 M NaOH): Roxatidine acetate is susceptible to base-catalyzed hydrolysis. Significant degradation is observed under alkaline conditions.[11]

-

Oxidative Conditions (10% H₂O₂): The molecule shows susceptibility to oxidation.

-

Neutral Hydrolysis (Water): Degradation occurs under neutral hydrolytic conditions.

-

Photodegradation: Exposure to direct sunlight can also induce degradation.[2]

-

The primary degradation pathway is the hydrolysis of the acetate ester bond, yielding roxatidine. This underscores the importance of controlling pH and moisture during formulation and storage.

Part 3: Mechanism of Action

Authoritative Grounding: Primary Mechanism - H₂ Receptor Antagonism

Roxatidine's primary pharmacological effect is the potent and competitive antagonism of histamine H₂ receptors located on the basolateral membrane of gastric parietal cells.[3]

-

Histamine Stimulation: Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to H₂ receptors.

-

Signal Transduction: This binding activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.

-

Proton Pump Activation: Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the H⁺/K⁺-ATPase proton pump.

-

Acid Secretion: The activated proton pump secretes H⁺ ions into the gastric lumen in exchange for K⁺ ions, resulting in gastric acid formation.

Roxatidine competitively blocks histamine from binding to the H₂ receptor, thereby interrupting this entire cascade. This action effectively suppresses both basal and meal-stimulated gastric acid secretion.[3]

Caption: Inhibition of Gastric Acid Secretion by Roxatidine.

Expertise & Experience: Secondary Anti-inflammatory Effects

Beyond its antisecretory effects, recent research has uncovered that roxatidine possesses significant anti-inflammatory properties. These effects are mediated through the inhibition of key inflammatory signaling pathways.

-

NF-κB and p38 MAPK Inhibition: Studies have shown that roxatidine can suppress inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[12] In cellular models, roxatidine treatment attenuated the nuclear translocation of NF-κB subunits (p65 and p50) and inhibited the phosphorylation of p38 MAPK, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12]

These findings suggest that roxatidine's therapeutic potential may extend beyond acid suppression to conditions with an inflammatory component.

Part 4: Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control of roxatidine acetate in bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant technique.

Experimental Protocols: Stability-Indicating HPLC-UV Method

This protocol is designed for the determination of roxatidine acetate and the detection of its degradation products, particularly roxatidine.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 7.0) and an organic modifier (e.g., acetonitrile) in an isocratic elution mode. The exact ratio should be optimized for system suitability.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of roxatidine acetate reference standard in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture). Prepare a series of working standards by serial dilution to establish a calibration curve (e.g., 5-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample (bulk drug or formulation) in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Calculate the concentration of roxatidine acetate in the sample by comparing its peak area to the calibration curve. The method's stability-indicating nature is confirmed if degradation product peaks (e.g., from forced degradation samples) are well-resolved from the main roxatidine acetate peak.[2]

Conclusion

Roxatidine acetate is a well-established H₂ receptor antagonist whose efficacy is rooted in its prodrug design and the potent activity of its metabolite, roxatidine. Its synthesis is a well-defined chemical process, and its physicochemical properties, particularly its hydrolytic instability, are key considerations for drug development professionals. While its primary mechanism of action is the competitive inhibition of the gastric proton pump pathway, emerging evidence of its anti-inflammatory effects suggests a broader therapeutic potential. The analytical methods outlined provide a robust framework for ensuring the quality, purity, and stability of this important pharmaceutical agent.

References

-

Wikipedia. Roxatidine acetate. [Link]

-

Patil, S. et al. (2023). Preformulation Analysis of Roxatidine acetate to Establish a Stable, Robust and Therapeutically Effective Gastroretentive Dosage. bepls.com. [Link]

- Harbin Pharmaceutical Group Sanjing Pharmaceutical Co Ltd. (2013). Synthetic method for preparing roxatidine acetate hydrochloride with high purity.

- Jiangsu Baosheng Longcheng Pharmaceutical Co Ltd. (2013). Synthetic method of roxatidine acetate hydrochloride.

- Changzhou Baoshenglongcheng Pharmaceutical Technology Co Ltd. (2012). Method for preparing roxatidine acetate hydrochloride.

-

ResearchGate. (n.d.). Results of forced degradation studies. [Link]

- Jiangsu Chia Tai Tianqing Pharmaceutical Co Ltd. (2005). Process for preparing high purity roxatidine acetate and its salts.

-

Simon, B. et al. (1988). Safety and Efficacy of Roxatidine Acetate. Evidence From Pharmacodynamic and Clinical Trials. Drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). Roxatidine acetate. PubChem Compound Database. [Link]

-

Alsante, K. M. et al. (2022). Forced Degradation – A Review. ResearchGate. [Link]

-

Sastry, C. S. P. et al. (2000). Analysis of Roxatidine Acetate Hydrochloride in Bulk and from Sustained Release Formulations. ResearchGate. [Link]

Sources

- 1. Roxatidine acetate - Wikipedia [en.wikipedia.org]

- 2. bepls.com [bepls.com]

- 3. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101717363B - Method for preparing roxatidine acetate hydrochloride - Google Patents [patents.google.com]

- 5. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103058958A - Synthetic method of roxatidine acetate hydrochloride - Google Patents [patents.google.com]

- 7. CN102993121A - Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Google Patents [patents.google.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. CN1715276A - Process for preparing high purity roxatidine acetate and its salts - Google Patents [patents.google.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Elucidating the Effects of Roxatidine Acetate on Non-Gastric Histamine Receptors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the interaction of roxatidine acetate with non-gastric histamine receptors. Roxatidine acetate is a well-established potent and selective histamine H2 receptor antagonist, primarily utilized for its potent inhibition of gastric acid secretion in the treatment of peptic ulcers and related gastrointestinal disorders.[1][2][3][4] However, emerging evidence of its anti-inflammatory and anti-allergic properties suggests a broader pharmacological profile that may extend beyond the H2 receptor.[5][6][7][8]

This document will delve into the established pharmacology of roxatidine acetate, explore the functions of non-gastric histamine receptors (H1, H3, and H4), and provide detailed, field-proven experimental protocols to rigorously assess the selectivity and potential off-target effects of roxatidine acetate. The central thesis of this guide is that while roxatidine acetate is characterized by its high affinity for the H2 receptor, a comprehensive understanding of its full mechanism of action necessitates a thorough investigation of its activity at other histamine receptor subtypes.

Part 1: The Known and the Unknown: Roxatidine Acetate and the Histamine Receptor Family

Roxatidine acetate is a pro-drug that is rapidly converted to its active metabolite, roxatidine, following oral administration.[1] Its therapeutic efficacy in acid-related gastric conditions is unequivocally attributed to its competitive antagonism at the histamine H2 receptor on gastric parietal cells.[2][3] This targeted action leads to a reduction in intracellular cyclic AMP (cAMP) and subsequent downregulation of the proton pump, thereby decreasing gastric acid secretion.[9][10]

While the selectivity for the H2 receptor is a cornerstone of its clinical use, the complex interplay of histamine in various physiological and pathological processes warrants a deeper investigation into roxatidine acetate's potential interactions with other histamine receptor subtypes. The histamine receptor family comprises four distinct G protein-coupled receptors (GPCRs) with diverse tissue distribution and signaling pathways.

Table 1: Overview of Histamine Receptor Subtypes

| Receptor | Primary Location(s) | G-Protein Coupling | Primary Signaling Pathway | Key Physiological Roles |

| H1 Receptor | Smooth muscle, endothelial cells, central nervous system | Gq/11 | Phospholipase C activation, leading to increased intracellular Ca²⁺ | Allergic and inflammatory responses, vasodilation, bronchoconstriction, neurotransmission. |

| H2 Receptor | Gastric parietal cells, cardiac muscle, immune cells | Gs | Adenylyl cyclase activation, leading to increased cAMP | Gastric acid secretion, cardiac stimulation, immunomodulation. |

| H3 Receptor | Central and peripheral nervous system | Gi/o | Adenylyl cyclase inhibition, leading to decreased cAMP | Presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. |

| H4 Receptor | Immune cells (mast cells, eosinophils, T cells), bone marrow | Gi/o | Adenylyl cyclase inhibition, leading to decreased cAMP; β-arrestin recruitment | Immunomodulation, chemotaxis of immune cells, inflammation. |

The documented anti-inflammatory effects of roxatidine, such as the suppression of NF-κB and p38 MAPK activation, suggest a mechanism that may involve modulation of immune responses where H1 and H4 receptors are key players.[5][7] However, direct evidence of roxatidine acetate binding to or functionally modulating these receptors is currently lacking in publicly available literature. This knowledge gap presents a critical area for investigation in drug development and repurposing.

Part 2: A Roadmap for Comprehensive Selectivity Profiling

To definitively characterize the effects of roxatidine acetate on non-gastric histamine receptors, a multi-tiered experimental approach is essential. This section outlines detailed protocols for in vitro assays designed to provide a comprehensive selectivity profile.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[11] These assays measure the ability of a test compound (roxatidine) to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Caption: Generalized workflow for a competitive radioligand binding assay.

-

Materials:

-

Membrane Preparation: Membranes from HEK293 cells transiently or stably expressing the human H1 receptor.

-

Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

-

Test Compound: Roxatidine (active metabolite of roxatidine acetate).

-

Non-specific Binding Control: 10 µM Mianserin (a high-concentration H1 antagonist).

-

Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Cocktail and Counter.

-

-

Procedure:

-

Prepare serial dilutions of roxatidine in the assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (assay buffer, [³H]-mepyramine, and membranes), non-specific binding (10 µM mianserin, [³H]-mepyramine, and membranes), and competition binding (roxatidine at various concentrations, [³H]-mepyramine, and membranes).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate the plate at 25°C for 4 hours to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

Data Analysis: Calculate the IC50 value from the competition binding curve and determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

-

Materials:

-

Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

-

Radioligand: [³H]-Nα-methylhistamine (a selective H3 agonist).

-

Test Compound: Roxatidine.

-

Non-specific Binding Control: 10 µM Clobenpropit (a potent H3 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

-

-

Procedure:

-

Follow the general procedure for the H1 receptor binding assay, substituting the H3-specific reagents.

-

Incubate the plate at 25°C for 2 hours.[13]

-

Perform data analysis as described for the H1 receptor assay.

-

-

Materials:

-

Membrane Preparation: Membranes from HEK293T cells transiently expressing the human H4 receptor.

-

Radioligand: [³H]-Histamine.

-

Test Compound: Roxatidine.

-

Non-specific Binding Control: 10 µM Thioperamide (a potent H3/H4 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

-

-

Procedure:

-

Follow the general procedure for the H1 receptor binding assay, substituting the H4-specific reagents.

-

Incubate the plate at 25°C for 60 minutes.[14]

-

Perform data analysis as described for the H1 receptor assay.

-

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays are critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. These assays measure the downstream cellular response following receptor activation or inhibition.

Caption: Simplified signaling pathways of H1, H3, and H4 histamine receptors.

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following H1 receptor stimulation.[15][16]

-

Materials:

-

Cell Line: HEK293 cells stably expressing the human H1 receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

Test Compound: Roxatidine.

-

Agonist: Histamine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescent plate reader with an injection system.

-

-

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

To assess antagonist activity, pre-incubate the cells with varying concentrations of roxatidine.

-

Place the plate in the fluorescent reader and measure the baseline fluorescence.

-

Inject histamine to stimulate the H1 receptor and record the change in fluorescence over time.

-

Data Analysis: To determine agonist activity, plot the change in fluorescence against the concentration of roxatidine. For antagonist activity, plot the inhibition of the histamine-induced response against the concentration of roxatidine to calculate the IC50.

-

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, upon H3 or H4 receptor activation.[17][18]

-

Materials:

-

Cell Lines: CHO-K1 or HEK293 cells stably expressing the human H3 or H4 receptor.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: Roxatidine.

-

Agonist: (R)-α-methylhistamine (for H3) or 4-methylhistamine (for H4).

-

cAMP Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other suitable formats.

-

-

Procedure:

-

Seed the cells in a 96-well plate and grow to the appropriate density.

-

To assess antagonist activity, pre-treat the cells with varying concentrations of roxatidine.

-

Stimulate the cells with the respective agonist in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.

-

Data Analysis: To determine agonist activity, plot the decrease in forskolin-stimulated cAMP levels against the concentration of roxatidine. For antagonist activity, plot the reversal of agonist-induced cAMP inhibition against the concentration of roxatidine to calculate the IC50.

-

This assay is particularly relevant for the H4 receptor due to its role in immune cell migration.[19][20]

-

Materials:

-

Cells: Eosinophils or mast cells endogenously expressing the H4 receptor, or a cell line stably expressing the H4 receptor.

-

Chemotaxis Chamber: Boyden chamber or similar multi-well migration plate (e.g., Transwell).

-

Test Compound: Roxatidine.

-

Chemoattractant: Histamine or a selective H4 agonist.

-

Assay Medium: RPMI-1640 with 0.5% BSA.

-

-

Procedure:

-

Place the chemoattractant in the lower chamber of the chemotaxis plate.

-

To assess antagonist activity, pre-incubate the cells with varying concentrations of roxatidine.

-

Add the cell suspension to the upper chamber (the insert).

-

Incubate the plate for a sufficient time to allow cell migration (typically 1-3 hours).

-

Remove the insert and quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay.

-

Data Analysis: To determine agonist activity, plot the number of migrated cells against the concentration of roxatidine. For antagonist activity, plot the inhibition of chemoattractant-induced migration against the concentration of roxatidine to calculate the IC50.

-

Part 3: Interpreting the Data and Future Directions

The results from these assays will provide a comprehensive profile of roxatidine acetate's interaction with non-gastric histamine receptors.

Table 2: Expected Data Output and Interpretation

| Assay | Data Output | Interpretation |

| Radioligand Binding | Ki values for H1, H3, and H4 receptors | A high Ki value (>1000 nM) would indicate low to no significant binding affinity. A low Ki value would suggest a potential for off-target effects. |

| Functional Assays | EC50 (for agonists) or IC50 (for antagonists) values | A lack of response in agonist mode and a high IC50 in antagonist mode would confirm the absence of functional activity at these receptors. A low EC50 or IC50 would indicate functional modulation. |

Should these in vitro studies reveal significant binding or functional activity of roxatidine at any of the non-gastric histamine receptors, further investigation using in vivo models of allergy, inflammation, or neurological disorders would be warranted. Such findings could open new avenues for the therapeutic application of roxatidine acetate beyond its current indications.

References

-

Innoprot. Histamine H1 Receptor Assay. [Link]

-

bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link]

-

Frontiers. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. [Link]

-

PubMed. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. [Link]

-

ACS Publications. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. [Link]

-

Eurofins Discovery. H3 Human Histamine GPCR Cell Based Antagonist cAMP LeadHunter Assay. [Link]

-

PubMed. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. [Link]

-

PubChem. Roxatidine acetate. [Link]

-

PubMed Central. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. [Link]

-

PubMed. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

PubMed. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

-

University of Regensburg. Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [Link]

-

PubMed. Chemical and biologic characteristics of roxatidine acetate. [Link]

-

MDPI. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

ACS Omega. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. [Link]

-

PubMed. Functional characterization of histamine H4 receptor on human mast cells. [Link]

-

ResearchGate. Mapping histamine H4 receptor–ligand binding modes. [Link]

-

MDPI. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. [Link]

-

PubMed. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials. [Link]

-

PubMed. Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors: a relationship between its sensitivity and the density of H1 receptors. [Link]

-

PubMed Central. Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells. [Link]

-

Frontiers in Pharmacology. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. [Link]

-

MDPI. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. [Link]

-

PubMed. Clinical characteristics of roxatidine acetate: a review. [Link]

-

PubMed Central. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. [Link]

-

PubMed. The effects of roxatidine on neuromuscular transmission. [Link]

-

PubMed. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan. [Link]

-

PubMed. Cytoprotective action of roxatidine acetate HCl. [Link]

Sources

- 1. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical and biologic characteristics of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. biorxiv.org [biorxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors: a relationship between its sensitivity and the density of H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Inflammatory Properties of Roxatidine Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine acetate, a well-established histamine H2-receptor antagonist, is primarily recognized for its role in reducing gastric acid secretion.[1][2][3] However, a growing body of preclinical evidence reveals a compelling secondary characteristic: significant anti-inflammatory activity. This guide provides a comprehensive technical analysis of these properties, moving beyond its canonical mechanism to explore its molecular interactions with key inflammatory cascades. We will dissect the signaling pathways involved, provide detailed protocols for validated in vitro and in vivo models, and present a cohesive overview of the data supporting roxatidine as a compound of interest in inflammation research.

Introduction: A Paradigm Shift for a Classic Drug

Roxatidine acetate hydrochloride is a prodrug that is rapidly metabolized into its active form, roxatidine, upon absorption.[1][2] For decades, its clinical application has been centered on competitive antagonism of histamine at H2-receptors on gastric parietal cells, effectively treating peptic ulcers and related gastroesophageal disorders.[1][3][4]

Recent investigations, however, have illuminated a broader pharmacological profile. Studies now demonstrate that roxatidine can modulate fundamental inflammatory processes, including the production of pro-inflammatory cytokines and the activation of immune cells.[5][6][7] These effects appear to be mediated, at least in part, through the inhibition of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[5][6][7][8] This guide synthesizes the current understanding of these non-canonical activities, offering both mechanistic insights and practical experimental frameworks.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of roxatidine are not merely an extension of its H2-receptor antagonism but involve distinct molecular interactions.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central regulator for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][9]

Roxatidine has been shown to exert potent inhibitory effects on this pathway. In models using TNF-α/IFN-γ-stimulated human keratinocytes (HaCaT cells), roxatidine treatment effectively reversed the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][9] By stabilizing IκBα, roxatidine prevents the nuclear translocation of the active NF-κB p65 subunit.[1][9] This crucial step halts the inflammatory cascade at its source. Further upstream, roxatidine was also found to inhibit the phosphorylation of Akt and IKK, kinases that are essential for IκBα degradation.[1][9]

Modulation of the p38 MAPK Pathway

The p38 MAPK pathway is another critical signaling cascade that governs the production of inflammatory mediators like TNF-α and IL-6. Roxatidine has been demonstrated to interfere with this pathway. In phorbol 12-myristate 13-acetate and calcium ionophore (PMACI)-stimulated human mast cells (HMC-1), roxatidine suppressed the phosphorylation of MKK3/6 and MK2, key components of the p38 MAPK cascade, without affecting the ERK or JNK pathways.[5][6][7] This selective inhibition points to a targeted mechanism of action.

Suppression of Pro-Inflammatory Cytokine Production

A direct consequence of inhibiting the NF-κB and p38 MAPK pathways is the reduced expression and secretion of pro-inflammatory cytokines. Across multiple studies and cell types, roxatidine has been shown to significantly decrease the production of TNF-α, IL-6, and IL-1β at both the mRNA and protein levels.[1][5][6][9][10] This broad-spectrum cytokine suppression is a key indicator of its potent anti-inflammatory potential.

Caption: Roxatidine's inhibition of key inflammatory signaling pathways.

In Vitro Evaluation: Methodologies and Protocols

Standardized in vitro models are essential for quantifying the anti-inflammatory activity of a compound and elucidating its mechanism.

Model of Choice: LPS-Stimulated Macrophages

Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are a cornerstone model for studying innate immune responses and screening anti-inflammatory agents.[7][11]

-

Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4). This activation reliably triggers the NF-κB and MAPK pathways, leading to a robust and measurable release of pro-inflammatory mediators. This model provides a direct system to assess a compound's ability to interfere with this critical inflammatory cascade.

Protocol: Cytokine Inhibition in LPS-Stimulated RAW 264.7 Cells

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations of roxatidine acetate (e.g., 10, 50, 100 µM) or vehicle control (e.g., DMSO) to the respective wells. Incubate for 1-2 hours.

-

Self-Validation: A vehicle control is critical to ensure that the solvent used to dissolve the drug does not have an effect on its own.

-

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.

-

Quantification (ELISA): Measure the concentration of TNF-α, IL-6, and other cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each roxatidine concentration relative to the LPS-only treated group.

In Vivo Assessment: The Carrageenan-Induced Paw Edema Model

To confirm in vitro findings in a complex biological system, in vivo models are indispensable. The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for evaluating acute anti-inflammatory activity.[12][13][14]

-

Causality: The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response.[12] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins and involves the infiltration of neutrophils. This model allows for the assessment of a compound's ability to suppress edema formation, a cardinal sign of inflammation.

Protocol: Rat Paw Edema Assay

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week with free access to food and water.

-

Grouping: Randomly divide animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., Saline, p.o.)

-

Group II: Roxatidine Acetate (e.g., 20 mg/kg, p.o.)

-

Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Baseline Measurement (V₀): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, roxatidine, or positive control orally (p.o.) one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each animal.[12][15]

-

Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]

-

Data Analysis:

-

Calculate the increase in paw volume (Edema): Edema (mL) = Vₜ - V₀

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

-

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Data Summary and Interpretation

The anti-inflammatory efficacy of roxatidine is supported by quantitative data from various studies.

| Model System | Key Inflammatory Mediator | Effect of Roxatidine | Reference |

| TNF-α/IFN-γ Stimulated HaCaT Cells | IL-6 Production | Significant Suppression | [1][9] |

| PMACI-Stimulated HMC-1 Cells | TNF-α, IL-6, IL-1β (mRNA & Protein) | Dose-dependent Down-regulation | [5][6][10] |

| LPS-Stimulated RAW 264.7 Macrophages | PGE₂, NO, Histamine Production | Inhibition | [7][16] |

| In Vivo Anaphylactic Mouse Model | Serum TNF-α, IL-6, IL-1β | Significant Decrease | [5][6] |

| In Vivo Atopic Dermatitis Mouse Model | Inflammatory Cytokines | Significant Decrease | [1][9] |

These findings, summarized in the table above, consistently demonstrate roxatidine's ability to suppress key markers of inflammation across a range of validated preclinical models.

Conclusion and Future Directions

The evidence strongly indicates that roxatidine acetate possesses significant anti-inflammatory properties that are independent of its H2-receptor antagonist function. Its ability to inhibit the NF-κB and p38 MAPK signaling pathways places it as a molecule of interest for further investigation into inflammatory disorders. While its primary clinical use remains in gastroenterology, these findings suggest a potential for repurposing or developing analogues for conditions where inflammation is a key pathological driver, such as in certain dermatological or allergic diseases.[1][5][6] Future research should focus on validating these effects in more chronic models of inflammation and exploring the therapeutic window for these secondary properties in a clinical setting.

References

-

Title: New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model Source: Frontiers in Pharmacology URL: [Link]

-

Title: New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model Source: National Institutes of Health (NIH) URL: [Link]

-

Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: INNOSC Theranostics and Pharmacological Sciences URL: [Link]

-

Title: Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation Source: Scientific Reports (PubMed Central) URL: [Link]

-

Title: 4.3.3. Carrageenan-Induced Paw Edema Source: Bio-protocol URL: [Link]

-

Title: Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation Source: PubMed URL: [Link]

-

Title: Histamine H2-Receptor Antagonists Improve Non-Steroidal Anti-Inflammatory Drug-Induced Intestinal Dysbiosis Source: International Journal of Molecular Sciences (PubMed Central) URL: [Link]

-

Title: Effects of Roxatidine on PMACI-induced production of pro-inflammatory... Source: ResearchGate URL: [Link]

-

Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

-

Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: ResearchGate URL: [Link]

-

Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]

-

Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]

-

Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]

-

Title: Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation Source: OUCI URL: [Link]

-

Title: Histamine H2 Receptor Antagonists in the Treatment and Prevention of Heart Failure Source: International Journal of Molecular Sciences URL: [Link]

-

Title: A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells Source: PubMed URL: [Link]

-

Title: Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials Source: PubMed URL: [Link]

-

Title: An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa Source: PubMed URL: [Link]

-

Title: Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan Source: PubMed URL: [Link]

-

Title: Protective effect of roxatidine against indomethacin-induced small intestinal mucosal injury in rats Source: PubMed URL: [Link]

-

Title: Safety and Efficacy of Roxatidine Acetate. Evidence From Pharmacodynamic and Clinical Trials Source: PubMed URL: [Link]

Sources

- 1. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. inotiv.com [inotiv.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. medchemexpress.com [medchemexpress.com]

Investigating the antitumor potential of roxatidine acetate

An In-Depth Technical Guide to the Antitumor Potential of Roxatidine Acetate

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Roxatidine acetate, a second-generation histamine H2-receptor antagonist, is primarily recognized for its potent gastric acid antisecretory effects. Beyond its established clinical use in treating peptic ulcer disease, emerging preclinical evidence indicates that roxatidine acetate possesses significant antitumor properties.[1][2] This guide provides a comprehensive technical overview of the current understanding of roxatidine acetate's antitumor potential, focusing on its indirect mechanisms of action, including anti-angiogenic and anti-inflammatory effects. We present a structured approach for investigating these properties, complete with detailed experimental protocols for key in vitro assays and a discussion of the underlying signaling pathways. This document is intended to serve as a foundational resource for researchers seeking to explore and validate the therapeutic utility of roxatidine acetate in oncology.

Introduction to Roxatidine Acetate

Roxatidine acetate is an orally active, competitive, and selective histamine H2-receptor antagonist. Upon oral administration, it undergoes rapid deacetylation by esterases to form its active metabolite, roxatidine.[1] Its primary pharmacological action is the inhibition of histamine binding to H2 receptors on gastric parietal cells, which in turn suppresses gastric acid secretion.[3] This has established its efficacy in the treatment of gastric and duodenal ulcers.[4]

Rationale for Investigating Antitumor Potential

The investigation into the antitumor effects of H2-receptor antagonists is not new. Cimetidine, a first-generation H2 blocker, has been reported to suppress the growth of various tumors in both animal and human studies.[5] This has prompted research into whether other drugs in this class, such as roxatidine acetate, share these capabilities. The rationale is built on the understanding that the tumor microenvironment is complex and that targeting pathways beyond direct cytotoxicity can be an effective therapeutic strategy. Key areas of interest for roxatidine acetate's antitumor potential lie in its ability to modulate tumor angiogenesis and inflammation, both of which are critical for tumor growth, progression, and metastasis.[5][6][7]

Preclinical Evidence of Antitumor Activity

The primary evidence for roxatidine acetate's antitumor activity comes from in vivo studies. A key study demonstrated that oral administration of roxatidine acetate significantly suppressed the growth of Colon 38 tumor implants in a syngeneic mouse model.[5]

Interestingly, the same study reported that roxatidine acetate, similar to cimetidine, did not directly inhibit the in vitro growth of the Colon 38 cancer cell line when assessed via an MTT assay.[5] This crucial finding suggests that the antitumor effects observed in vivo are not a result of direct cytotoxicity to cancer cells. Instead, the mechanism is likely indirect, mediated by the drug's effects on the host system and the tumor microenvironment.

Summary of In Vivo Efficacy Data

The following table summarizes the key findings from the preclinical in vivo study on roxatidine acetate's effect on colon cancer.

| Model | Compound | Dose | Duration | Key Outcomes | Reference |

| Syngeneic Mouse Model (C57BL/6) with Colon 38 tumor implants | Roxatidine Acetate | 300 mg/kg/day (p.o.) | 26 days | - Significant suppression of tumor growth- Increased necrotic areas in tumor tissue- Decreased microvessel density in tumors- Suppressed VEGF levels in tumor tissue and serum | [5] |

Mechanistic Insights into Antitumor Action

Based on current evidence, the antitumor potential of roxatidine acetate appears to be multifactorial, primarily revolving around the inhibition of angiogenesis and the modulation of inflammatory pathways.

Anti-Angiogenesis via VEGF Suppression

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing tumors with essential nutrients and oxygen.[7] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. The in vivo study with Colon 38 tumors showed that roxatidine acetate treatment led to a marked decrease in the density of microvessels within the tumor tissue.[5] This histological finding was supported by biochemical data showing that roxatidine acetate suppressed VEGF protein levels both within the tumor tissue and systemically in the serum of tumor-bearing mice.[5] This strongly indicates that a primary antitumor mechanism of roxatidine acetate is the inhibition of angiogenesis through the downregulation of VEGF.

Figure 2: Proposed anti-inflammatory mechanism of Roxatidine Acetate.

Methodologies for Investigation

To further elucidate the antitumor potential of roxatidine acetate, a systematic in vitro investigation is warranted. Although direct cytotoxicity may not be the primary mechanism, it is essential to confirm this across a panel of cancer cell lines and to investigate more subtle effects on cell behavior. The following protocols provide a framework for this investigation.

Figure 3: Workflow for in vitro investigation of antitumor effects.

Detailed Protocol: Cell Viability (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity. [1] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of roxatidine acetate in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO or PBS).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. 5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. 7. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

Detailed Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [2][3][8] Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their identification. Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of roxatidine acetate for a specified duration (e.g., 24 or 48 hours).

-